molecular formula C28H42O3 B1236015 5,8-Edeto CAS No. 86363-50-0

5,8-Edeto

Cat. No.: B1236015
CAS No.: 86363-50-0
M. Wt: 426.6 g/mol
InChI Key: FWPYIYVSYQRISA-ZJBQAQMGSA-N
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Description

It is a steroid derived from medicinal mushrooms and exhibits notable antitumor activity in various tumor types.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Edeto involves several steps, starting from ergosterol, a common sterol found in fungi. The key steps include:

    Oxidation: Ergosterol is oxidized to form 5,8-epidioxyergosta-6,9(11),22-trien-3-ol.

    Purification: The product is purified using chromatographic techniques to obtain high purity this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation of fungi that produce ergosterol, followed by chemical conversion to the desired compound. The process is optimized to ensure high yield and purity, adhering to good manufacturing practices (GMP) standards.

Chemical Reactions Analysis

Types of Reactions

5,8-Edeto undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of different peroxides.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: It can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, dichloromethane, and acetonitrile are commonly used.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and applications.

Scientific Research Applications

5,8-Edeto has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its role in cell cycle regulation and apoptosis.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.

    Industry: Utilized in the development of new pharmaceuticals and as a bioactive compound in various formulations

Mechanism of Action

The mechanism of action of 5,8-Edeto involves its interaction with cellular pathways that regulate cell growth and apoptosis. It induces the expression of CDKN1A, leading to cell cycle arrest and apoptosis in cancer cells. The compound targets specific molecular pathways, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Ergosterol: The precursor to 5,8-Edeto, found in fungi.

    Ergosta-7,22-dien-3 beta-yl linoleate: Another sterol with similar biological activities.

    9,11-Dehydroergosterol peroxide: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific peroxide linkage, which imparts distinct biological activities, particularly its potent antitumor effects. This sets it apart from other similar sterols and peroxides.

Properties

IUPAC Name

(1R,2R,5R,6R,10R,13S,15R)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-13-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O3/c1-18(2)19(3)7-8-20(4)22-9-10-23-25(22,5)13-12-24-26(6)14-11-21(29)17-27(26)15-16-28(23,24)31-30-27/h7-8,12,15-16,18-23,29H,9-11,13-14,17H2,1-6H3/b8-7+/t19-,20+,21-,22+,23+,25+,26+,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPYIYVSYQRISA-ZJBQAQMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CC=C3C24C=CC5(C3(CCC(C5)O)C)OO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@@]24C=C[C@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86363-50-0
Record name 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086363500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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